

Protocol for Hibarimicin D extraction from Microbispora culture

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Application Notes and Protocols for Hibarimicin D Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibarimicin D is a potent member of the hibarimicin family of natural products, which are produced by the actinomycete Microbispora rosea subsp. hibaria.[1] These compounds exhibit significant biological activities, including antitumor and antibacterial properties, and function as inhibitors of signal transduction pathways.[1][2] **Hibarimicin D**, with the molecular formula C85H112O38, has garnered interest within the drug development community for its potential therapeutic applications.[1] This document provides a detailed protocol for the cultivation of Microbispora rosea subsp. hibaria, followed by the extraction and purification of **Hibarimicin D**.

Data Presentation

Table 1: Physico-chemical Properties of Hibarimicin D



Property	Value	Reference
Molecular Formula	C85H112O38	[1]
Appearance	Yellowish powder	Inferred
Solubility	Soluble in methanol, ethyl acetate; Insoluble in water	Inferred

Table 2: Example Purification Summary for **Hibarimicin D** from a 10 L Fermentation

Purification Step	Total Solids (g)	Purity of Hibarimicin D (%)	Yield of Hibarimicin D (mg)	Recovery (%)
Crude Extract	50	~1	500	100
Silica Gel Chromatography	5	~10	250	50
Reverse-Phase C18 HPLC	0.2	>95	50	10

Note: The data

presented in this

table is

hypothetical and

serves as an

illustrative

example of the

expected

outcomes of the

purification

process.

Experimental Protocols

1. Cultivation of Microbispora rosea subsp. hibaria



This protocol details the fermentation process for the production of hibarimicins.

1.1. Media Preparation

- Seed Medium (per 1 L):
 - Glucose: 10 g
 - Yeast Extract: 5 g
 - Malt Extract: 5 g
 - Casamino Acids: 5 g
 - Adjust pH to 7.0 before autoclaving.
- Production Medium (per 1 L):
 - Soluble Starch: 20 g
 - Soybean Meal: 10 g
 - o Glucose: 10 g
 - CaCO3: 2 g
 - Adjust pH to 7.2 before autoclaving.

1.2. Fermentation

- Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of Microbispora rosea subsp. hibaria from a mature agar plate.
- Incubate the seed culture at 28°C for 3 days on a rotary shaker at 200 rpm.
- Transfer the seed culture to a 2 L flask containing 1 L of production medium.
- Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 200 rpm.



2. Extraction of Hibarimicin D

This protocol describes the initial extraction of hibarimicins from the fermentation broth.

- Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.
- Mycelium Extraction:
 - Extract the mycelial cake three times with methanol (3 x 500 mL for a 10 L fermentation).
 - Combine the methanol extracts and evaporate to dryness under reduced pressure to yield the mycelial crude extract.
- Supernatant Extraction:
 - To the supernatant, add Amberlite XAD-16 resin (5% w/v) and stir overnight at 4°C.
 - Filter the mixture to separate the resin.
 - Wash the resin with deionized water.
 - Elute the adsorbed compounds from the resin with methanol.
 - Evaporate the methanol eluate to dryness.
 - Partition the residue between ethyl acetate and water.
 - Separate the ethyl acetate layer and evaporate to dryness to yield the supernatant crude extract.
- Combine the mycelial and supernatant crude extracts for further purification.

3. Purification of Hibarimicin D

This multi-step chromatography protocol is designed to purify **Hibarimicin D** from the crude extract.

3.1. Silica Gel Chromatography (Initial Purification)



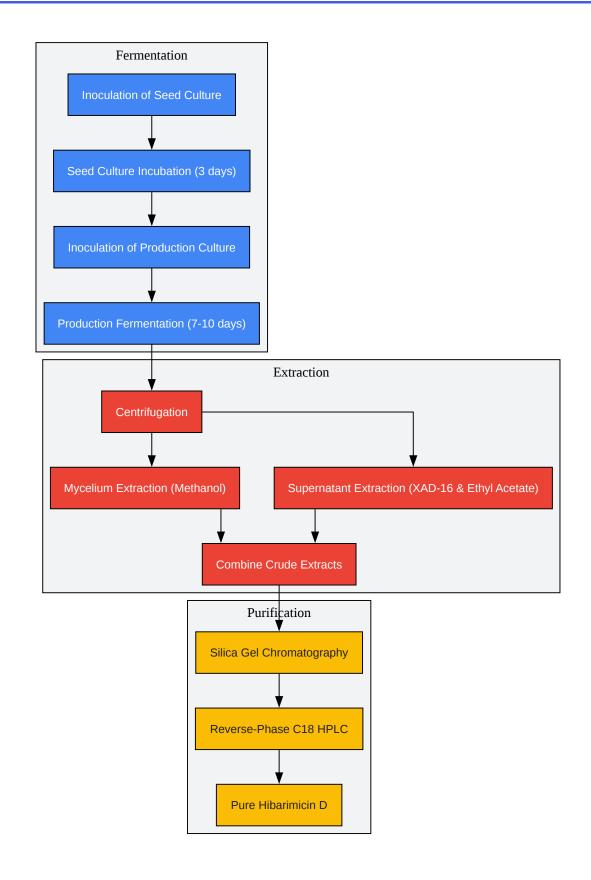
- Dissolve the combined crude extract in a minimal amount of methanol.
- Adsorb the extract onto silica gel 60 (70-230 mesh).
- Apply the dried silica with the adsorbed extract to the top of a silica gel column packed in chloroform.
- Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).
- Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system.
- Combine fractions containing the hibarimicin complex (visualized as yellow spots on the TLC plate).
- Evaporate the solvent from the combined fractions.
- 3.2. Reverse-Phase C18 HPLC (Final Purification)
- Dissolve the partially purified hibarimicin complex in methanol.
- Filter the solution through a 0.45 μm filter.
- Purify the sample using a semi-preparative reverse-phase C18 HPLC column.
- HPLC Conditions:
 - Column: C18, 10 μm, 250 x 10 mm
 - Mobile Phase A: Water
 - Mobile Phase B: Acetonitrile
 - Gradient: 60% B to 100% B over 40 minutes
 - Flow Rate: 2.0 mL/min
 - Detection: UV at 280 nm



- Collect the peak corresponding to **Hibarimicin D** based on its retention time.
- Confirm the purity of the collected fraction by analytical HPLC.
- Lyophilize the pure fraction to obtain **Hibarimicin D** as a yellowish powder.

Visualizations

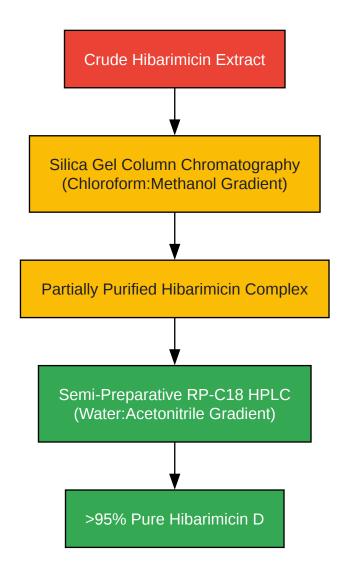




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Caption: Overall workflow for **Hibarimicin D** production and purification.





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Caption: Chromatographic purification pathway for **Hibarimicin D**.

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